molecular formula C17H16N4O3S2 B11433902 N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide

N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide

Cat. No.: B11433902
M. Wt: 388.5 g/mol
InChI Key: HSMIWBOGOGLZFY-UHFFFAOYSA-N
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Description

N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a benzylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

Next, the oxadiazole ring is introduced via a cyclization reaction involving a hydrazide intermediate. The benzylcarbamoyl group is then attached through a nucleophilic substitution reaction, where a benzylamine derivative reacts with the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.

    Industry: Its properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, oxadiazole derivatives, and benzylcarbamoyl-containing molecules. Examples include:

  • Thiophene-2-carboxamide
  • 1,3,4-Oxadiazole derivatives
  • Benzylcarbamoyl derivatives

Uniqueness

What sets N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H16N4O3S2/c22-14(18-9-12-5-2-1-3-6-12)11-26-17-21-20-15(24-17)10-19-16(23)13-7-4-8-25-13/h1-8H,9-11H2,(H,18,22)(H,19,23)

InChI Key

HSMIWBOGOGLZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3

Origin of Product

United States

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